molecular formula C18H21ClN4O B2397957 2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 1902909-47-0

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2397957
CAS No.: 1902909-47-0
M. Wt: 344.84
InChI Key: WVZNBBTUZGLGJT-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is an organic compound belonging to the class of benzamides It features a benzamide core with a 2-chloro substituent and a piperidine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting cyclopropyl hydrazine with a suitable diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, often involving a nucleophilic substitution reaction.

    Coupling of Pyrazole and Piperidine: The pyrazole and piperidine moieties are coupled using a suitable coupling agent, such as a carbodiimide, under basic conditions.

    Introduction of the Benzamide Core:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of a benzamide core with a pyrazole and piperidine moiety This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

IUPAC Name

2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-4-2-1-3-14(15)18(24)20-13-7-9-23(10-8-13)17-11-16(21-22-17)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZNBBTUZGLGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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